6-Fluoro-2-phenylquinoline-4-carboxylic acid
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Overview
Description
6-Fluoro-2-phenylquinoline-4-carboxylic acid is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of quinoline-4-carboxylic acid, which is a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of this compound involves several steps. Benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline are reacted in absolute ethanol media to form an intermediate compound. This intermediate then reacts with various substituted amines to produce the desired product . The synthesis process benefits from the use of a microwave synthesizer, which reduces the reaction time and increases the yield .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinoline ring, a carboxylic acid group, and a phenyl group . The compound’s structure has been confirmed through various methods, including FT-IR, 1H and 13C NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound primarily concern its synthesis. The initial reaction involves the condensation and cyclization of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline. The intermediate product from this reaction then reacts with various substituted amines to form the final product .Scientific Research Applications
Organic Synthesis and Material Science
Synthetic Methodologies : Fluorinated compounds, including fluoroquinolines, are crucial intermediates in organic synthesis, offering pathways to develop pharmaceuticals and agrochemicals. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, showcases the importance of fluoro compounds in facilitating complex chemical syntheses (Qiu et al., 2009).
Environmental Science
Polyfluoroalkyl Chemicals : Research on fluorinated alternatives to environmentally persistent chemicals underscores the shift towards safer compounds. Fluorinated substances, including those related to quinoline derivatives, are used across various industries but pose challenges in risk assessment and management due to their persistence and potential environmental impacts (Wang et al., 2013).
Medicinal Chemistry
Antibacterial and Antitumor Potential : The fluoroquinolone family, to which 6-Fluoro-2-phenylquinoline-4-carboxylic acid is related, demonstrates significant antibacterial and potential antitumor activities. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential for DNA replication, making them potent antibacterial agents. Recent studies also explore the antitumor potential of fluoroquinolones, suggesting their application in treating various cancers through mechanisms such as topoisomerase II poisoning (da Silva et al., 2003).
Fluorescent Chemosensors
Detection of Metal Ions : Fluoroquinoline derivatives are explored as fluorescent chemosensors for detecting metal ions, showcasing their versatility beyond pharmaceutical applications. For example, derivatives based on fluoroquinoline structures have been used to develop sensitive and selective probes for zinc ions, illustrating the compound's utility in environmental and biological monitoring (Mohamad et al., 2021).
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-2-phenylquinoline-4-carboxylic acid is the ATPase domain of human topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .
Mode of Action
This compound interacts with the ATPase domain of hTopoIIα, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .
Biochemical Pathways
The inhibition of hTopoIIα by this compound affects the DNA replication pathway . This disruption leads to DNA damage, triggering apoptosis, or programmed cell death . The compound’s effect on this pathway contributes to its anticancer activity .
Result of Action
The interaction of this compound with hTopoIIα results in DNA damage and cell death . This leads to a reduction in cellular viability in various carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . The compound has shown to be more potent than doxorubicin, a commonly used anticancer drug .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis method can affect its potency . Microwave synthesis of the compound has been shown to yield a higher potency product compared to conventional heating methods . .
Future Directions
The study of 6-Fluoro-2-phenylquinoline-4-carboxylic acid and its derivatives may be a promising area for future research, particularly in the field of medicinal chemistry . These compounds have shown potential as potent inhibitors of h TopoIIα, suggesting they could be developed into novel anticancer agents .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
6-Fluoro-2-phenylquinoline-4-carboxylic acid has been shown to have significant effects on various types of cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
6-fluoro-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFGSVIKTCCKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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